molecular formula C24H20N2O7 B3606473 3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

Cat. No.: B3606473
M. Wt: 448.4 g/mol
InChI Key: XJXJKVFULRFMCN-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a nitrophenyl group, and a benzofuran moiety

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O7/c1-30-21-9-15(10-22(31-2)23(21)32-3)24(27)25-18-11-16(26(28)29)12-20-17(18)13-19(33-20)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXJKVFULRFMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3C=C(OC3=CC(=C2)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit tubulin polymerization, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), among others . These interactions can lead to the disruption of cellular processes, making the compound a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide apart is its combination of the trimethoxyphenyl group with the benzofuran moiety, which may confer unique biological activities and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3,4,5-trimethoxy-N-(6-nitro-2-phenyl-1-benzofuran-4-yl)benzamide

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